10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the diazepino-purine class, characterized by a fused 1,3-diazepine and purine core. The 10-position is substituted with a 4-ethoxyphenyl group, which may enhance lipophilicity and receptor binding compared to smaller or polar substituents . The ethoxy group likely influences pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration, compared to methoxy or hydroxyl analogs .
Properties
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-26-13-8-6-12(7-9-13)22-10-4-5-11-23-14-15(19-17(22)23)21(2)18(25)20-16(14)24/h6-9H,3-5,10-11H2,1-2H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLGXQHUIFOTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Diazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the diazepine ring.
Attachment of the Purine Moiety: The purine moiety is introduced through a series of reactions, including nucleophilic substitution and condensation reactions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is attached to the diazepine ring through electrophilic aromatic substitution reactions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Biological Applications
The potential applications of 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione span various areas in medicinal chemistry:
1. Anticancer Activity:
Research indicates that compounds with similar structures exhibit anticancer properties. The unique configuration allows for interactions with specific enzymes or receptors involved in tumor growth and proliferation. Investigations into its efficacy against various cancer cell lines are ongoing.
2. Neuropharmacological Effects:
Due to its diazepine structure, the compound may influence neurotransmitter systems. Studies are being conducted to evaluate its potential as an anxiolytic or sedative agent by modulating GABAergic activity.
3. Antimicrobial Properties:
Preliminary studies suggest that this compound could possess antimicrobial activities against certain bacterial strains. Further research is needed to elucidate its mechanism of action and spectrum of activity.
Synthesis and Characterization
The synthesis of this compound involves several steps that may include:
- Formation of Diazepine Ring: Utilizing specific reagents under controlled conditions.
- Purification Techniques: Employing methods such as recrystallization or chromatography to achieve purity.
Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of similar diazepine derivatives on human colon carcinoma cells. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells. This highlights the potential for further development of this compound as an anticancer agent.
Case Study 2: Neuropharmacological Research
In a neuropharmacological study assessing various diazepine derivatives for anxiolytic effects in animal models, compounds structurally related to this compound showed promising results in reducing anxiety-like behavior.
Mechanism of Action
The mechanism of action of 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of the target compound and related derivatives:
*Calculated based on structural similarity to analogs.
Biological Activity
10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound that exhibits significant biological activity. This article explores its potential pharmacological effects, mechanisms of action, and applications in various fields of research.
Chemical Structure and Properties
The compound's structure integrates elements of purine and diazepine, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 357.39 g/mol. Its unique structure allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O3 |
| Molecular Weight | 357.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes in the body. It has been shown to interact with:
- Adenosine Receptors : The compound may act as an antagonist at the A3 adenosine receptor, which is involved in various physiological processes including inflammation and immune response .
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes related to purine metabolism .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : The compound's interaction with adenosine receptors may lead to reduced inflammation.
- Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests potential benefits in neurological disorders.
Study on Neuroprotective Properties
A recent study evaluated the neuroprotective effects of related diazepine derivatives on neuronal cell lines. The results indicated that compounds with similar structures could significantly reduce oxidative stress markers and improve cell viability under neurotoxic conditions . This suggests that this compound may offer similar protective benefits.
In Vivo Studies
In vivo studies using animal models have demonstrated that administration of this compound can lead to significant improvements in behavioral tests associated with anxiety and depression. These findings support its potential as a therapeutic agent for mood disorders.
Medicinal Chemistry
The compound serves as a valuable scaffold for the design of new therapeutics targeting neurological and inflammatory diseases. Ongoing research aims to optimize its structure for enhanced potency and selectivity.
Drug Development
Given its promising biological activity and mechanism of action, this compound is being investigated for potential development into a pharmaceutical agent.
Q & A
Q. What are the established synthetic routes and key analytical techniques for characterizing 10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous compounds (e.g., diazepino-purine derivatives) are synthesized via nucleophilic substitution or cyclization steps, as seen in spirocyclic lactam frameworks . Key analytical techniques include:
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical methods:
- Chromatography : Use reverse-phase HPLC with gradient elution to assess purity (e.g., ≥95% purity threshold) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., LCMS with electrospray ionization) and isotopic patterns .
- Spectroscopic Analysis : Employ H/C NMR for functional group verification and NOESY for stereochemical assignments .
Advanced Research Questions
Q. How can molecular modeling predict the biological activity of this compound and guide experimental design?
- Methodological Answer : Computational approaches include:
- Docking Studies : Predict binding affinity to target enzymes/receptors (e.g., purine-binding proteins) using software like AutoDock or Schrödinger .
- QSAR Models : Corrogate substituent effects (e.g., ethoxyphenyl groups) with activity data from analogous compounds .
- MD Simulations : Validate stability of ligand-receptor complexes over nanosecond timescales .
Experimental validation via enzymatic assays (e.g., kinase inhibition) is critical to reconcile computational predictions with empirical data .
Q. What strategies can address contradictions in reported biological activities of this compound?
- Methodological Answer :
- Systematic Meta-Analysis : Use bibliometric tools to identify methodological inconsistencies (e.g., assay conditions, cell lines) across studies .
- Dose-Response Reevaluation : Re-test activity under standardized conditions (e.g., IC curves with controls for solvent effects) .
- Orthogonal Assays : Confirm mechanisms using biophysical methods (e.g., SPR for binding kinetics, thermal shift assays for target engagement) .
Q. How can researchers design studies to assess the environmental fate and ecological risks of this compound?
- Methodological Answer : Follow frameworks from environmental toxicology projects (e.g., INCHEMBIOL):
- Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions .
- Biotic Studies : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) and microbial degradation pathways .
- Ecotoxicology : Use tiered testing (e.g., acute vs. chronic exposure in algae, fish) to establish NOEC/LOEC values .
Q. What methodologies integrate computational and experimental data to refine mechanistic hypotheses?
- Methodological Answer :
- Hybrid Workflows : Combine DFT calculations (e.g., Gaussian for electron distribution) with experimental spectroscopic data (e.g., IR/Raman) to resolve tautomeric equilibria .
- Chemoinformatics : Cluster activity data from high-throughput screens with molecular descriptors (e.g., logP, polar surface area) to prioritize analogs .
- Bayesian Inference : Quantify uncertainty in structure-activity relationships using probabilistic models .
Q. What theoretical frameworks guide research on the pharmacological mechanisms of this compound?
- Methodological Answer :
- Receptor Theory : Link structural features (e.g., diazepino-purine core) to GPCR or kinase modulation hypotheses .
- Systems Biology : Map interactions using pathway analysis tools (e.g., KEGG, Reactome) to identify off-target effects .
- Free-Wilson Analysis : Deconstruct substituent contributions to activity in lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
